molecular formula C19H11BrF3N3 B11595762 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11595762
M. Wt: 418.2 g/mol
InChI Key: RJWGMAUOCWRHTP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . For 5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, a common method involves the reaction of 4-bromobenzaldehyde, phenylhydrazine, and trifluoroacetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Biological Activity

5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural features that contribute to its pharmacological properties, including a trifluoromethyl group that enhances lipophilicity and metabolic stability.

Chemical Structure and Properties

The molecular formula of this compound is C21H14BrF3N4C_{21}H_{14}BrF_3N_4, with a molecular weight of approximately 447.3 g/mol. The compound's structure is characterized by the following features:

  • Pyrazole and Pyrimidine Rings : The fused ring system forms the core of the compound, providing a scaffold for biological activity.
  • Substituents : The presence of a bromophenyl group and a trifluoromethyl group significantly influence its reactivity and interactions with biological targets.

Biological Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant biological activities such as antiviral, anticancer, and enzyme inhibitory effects.

Antiviral Properties

Studies have highlighted the potential antiviral activity of this compound. It may inhibit specific enzymes involved in viral replication, suggesting its utility in treating viral infections. The trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with viral targets.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example:

  • Mechanism of Action : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazolo[1,5-a]pyrimidine derivatives reveals similarities and differences in biological activity:

Compound NameStructural FeaturesBiological Activity
3-(4-fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amineFluorophenyl substitutionAntiviral properties
3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAnticancer activity
3-(3,4-dimethoxyphenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amineDimethoxy substitutionPotential neuroprotective effects

The trifluoromethyl substitution in this compound enhances its lipophilicity compared to other derivatives, potentially leading to improved pharmacokinetic properties.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : Research suggests that it may act as an inhibitor of specific enzymes involved in cancer progression and viral replication.
  • Cellular Assays : Binding affinity assays have indicated that the compound interacts effectively with target macromolecules, which is essential for elucidating its pharmacodynamics.

Properties

Molecular Formula

C19H11BrF3N3

Molecular Weight

418.2 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H11BrF3N3/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)26-18(25-16)15(11-24-26)12-4-2-1-3-5-12/h1-11H

InChI Key

RJWGMAUOCWRHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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